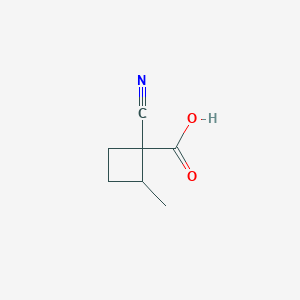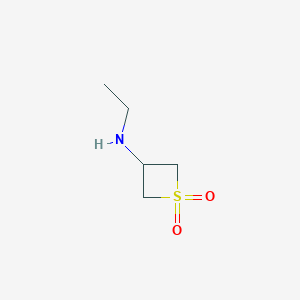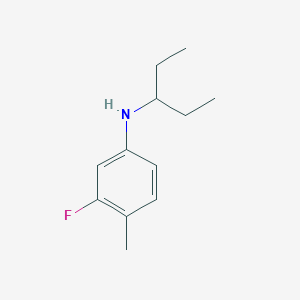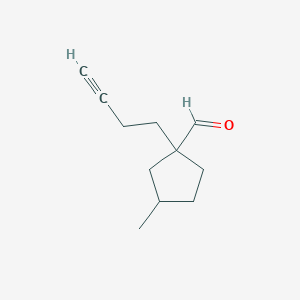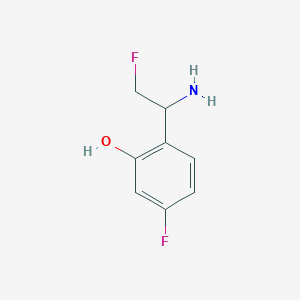
2-(1-Amino-2-fluoroethyl)-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-fluoroethyl)-5-fluorophenol is an organic compound with a molecular formula of C8H10F2NO It features a phenol group substituted with an amino and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-fluoroethyl)-5-fluorophenol typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrophenol with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of azides or thiol-substituted products.
Scientific Research Applications
2-(1-Amino-2-fluoroethyl)-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-fluoroethyl)-5-fluorophenol involves its interaction with specific molecular targets. The amino and fluoroethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
- 2-(1-Amino-2-fluoroethyl)-4-bromophenol
- 2-(1-Amino-2-fluoroethyl)-4-fluorophenol
- 3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
Comparison: 2-(1-Amino-2-fluoroethyl)-5-fluorophenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-(1-amino-2-fluoroethyl)-5-fluorophenol |
InChI |
InChI=1S/C8H9F2NO/c9-4-7(11)6-2-1-5(10)3-8(6)12/h1-3,7,12H,4,11H2 |
InChI Key |
MFEHWEFHQOTRFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


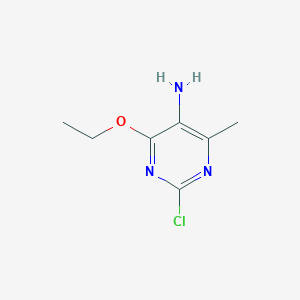
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13311668.png)
![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
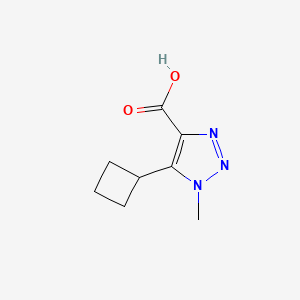
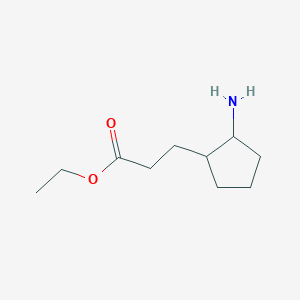

![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)
